molecular formula C26H24N2O2 B7719659 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide

Cat. No. B7719659
M. Wt: 396.5 g/mol
InChI Key: DUCUQUVZXNTVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It was first synthesized by scientists at H. Lee Moffitt Cancer Center and Research Institute in 2002, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide prevents cancer cells from dividing and proliferating. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for cancer growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide in lab experiments is its high purity and high yield synthesis method, which allows for consistent and reproducible results. However, one limitation is that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has not yet been extensively studied in clinical trials, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide. One area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide. In addition, further studies are needed to investigate the potential of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide in combination with other cancer treatments. Finally, more research is needed to determine the safety and efficacy of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide in clinical trials, with the ultimate goal of developing a new cancer treatment option for patients.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide involves a multi-step process that includes the reaction of 2-hydroxy-6-methylquinoline with formaldehyde and subsequent condensation with 3-methylbenzoic acid. The resulting intermediate is then coupled with m-toluidine to form the final product. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been optimized to yield high purity and high yield, making it a suitable candidate for further studies.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-6-4-8-20(12-17)26(30)28(23-9-5-7-18(2)14-23)16-22-15-21-13-19(3)10-11-24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCUQUVZXNTVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-3-methyl-N-(3-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.